Methyl 5-methylthio-4-oxopentanoate
Description
Methyl 5-methylthio-4-oxopentanoate (C₇H₁₂O₃S) is a methyl ester derivative of 4-oxopentanoic acid, featuring a methylthio (-SCH₃) substituent at the fifth carbon position.
Properties
Molecular Formula |
C7H12O3S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
methyl 5-methylsulfanyl-4-oxopentanoate |
InChI |
InChI=1S/C7H12O3S/c1-10-7(9)4-3-6(8)5-11-2/h3-5H2,1-2H3 |
InChI Key |
MRPYPLAYCOCRRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)CSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Methyl 5-methylthio-4-oxopentanoate and related compounds:
*Estimated molecular weight based on substitution of -Cl with -SCH₃ in Methyl 5-chloro-4-oxopentanoate.
Functional Group Impact on Properties
- Methylthio (-SCH₃) vs. Chloro (-Cl):
The methylthio group introduces sulfur’s electron-rich nature, enhancing nucleophilicity compared to the electron-withdrawing chloro group. This difference may influence solubility (e.g., increased lipophilicity for -SCH₃) and reactivity in substitution or oxidation reactions . - Methylthio vs. In contrast, methylthio groups may participate in redox reactions or metal coordination .
- Methylthio vs. Benzylamino (-NHCH₂C₆H₅): Amino groups enable hydrogen bonding, improving aqueous solubility, whereas methylthio groups favor hydrophobic interactions, impacting bioavailability in drug design .
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